molecular formula C15H18N4O3 B4184198 N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE

N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE

Cat. No.: B4184198
M. Wt: 302.33 g/mol
InChI Key: SCFUMSHAXIBTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Mechanism of Action

While the specific mechanism of action for “N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-nitrophenyl)acetamide” is not available, it’s worth noting that many imidazole derivatives show a broad range of chemical and biological properties .

Future Directions

The development of new drugs that overcome the Antimicrobial resistance (AMR) problems is necessary . Heterocyclic compounds, like imidazole, give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like ethanol or methanol.

    Cyclization: Acidic or basic conditions, depending on the desired cyclization pathway.

Major Products Formed

    Reduction: Formation of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-aminophenyl)acetamide.

    Substitution: Formation of various substituted acetamide derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1H-pyrazol-4-yl)ethyl]-2-(2-nitrophenyl)acetamide
  • N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-nitrophenyl)acetamide
  • N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(4-nitrophenyl)acetamide

Uniqueness

N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of the nitrophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-10(13-9-16-18(3)11(13)2)17-15(20)8-12-6-4-5-7-14(12)19(21)22/h4-7,9-10H,8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFUMSHAXIBTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.